molecular formula C26H40ClNO B11945359 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride CAS No. 5416-77-3

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride

Cat. No.: B11945359
CAS No.: 5416-77-3
M. Wt: 418.1 g/mol
InChI Key: VVKWWYCDQUVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is a rare and structurally complex organic compound. Its molecular structure comprises a partially hydrogenated phenanthrene backbone substituted with a hydroxyethyl group bearing a diamylamine moiety, which is protonated as a hydrochloride salt. Notably, the supplier explicitly disclaims warranties regarding purity, biological activity, or safety, underscoring its experimental status and the need for independent validation by researchers .

Properties

CAS No.

5416-77-3

Molecular Formula

C26H40ClNO

Molecular Weight

418.1 g/mol

IUPAC Name

2-(dipentylamino)-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanol;hydrochloride

InChI

InChI=1S/C26H39NO.ClH/c1-3-5-11-17-27(18-12-6-4-2)20-26(28)25-19-21-13-7-8-14-22(21)23-15-9-10-16-24(23)25;/h9-10,15-16,19,26,28H,3-8,11-14,17-18,20H2,1-2H3;1H

InChI Key

VVKWWYCDQUVEIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C1=CC2=C(CCCC2)C3=CC=CC=C31)O.Cl

Origin of Product

United States

Preparation Methods

Partial Hydrogenation of Phenanthrene

Phenanthrene undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under controlled H₂ pressure (1–3 atm) in ethanol or ethyl acetate. Selective saturation of the 1,2,3,4-positions requires precise temperature modulation (50–80°C) to prevent over-reduction. Typical yields range from 60–75%, with residual aromaticity confirmed via UV-Vis spectroscopy (λmax ~270 nm).

Diels-Alder Cyclization

Alternative routes employ cyclohexene derivatives in Diels-Alder reactions with ortho-quinone methides. For example, heating 1,3-cyclohexadiene with 2-vinylbenzaldehyde at 120°C in toluene generates the bicyclic system in ~55% yield, though this method introduces challenges in controlling exo/endo selectivity.

Functionalization at Position 9

Friedel-Crafts Acylation

The tetrahydrophenanthrene core undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C. This installs a chloroacetyl group at position 9, confirmed by ¹³C-NMR (δ 194.7 ppm for ketone carbonyl). Subsequent reduction with NaBH₄ in methanol yields the 1-hydroxyethyl intermediate (¹H-NMR: δ 5.28 ppm, q, J=7.2 Hz).

Epoxide Ring-Opening Strategy

An alternative approach involves epoxidizing 9-vinyltetrahydrophenanthrene with mCPBA (meta-chloroperbenzoic acid), followed by ring-opening with water in acidic conditions (H₂SO₄, 50°C). This two-step sequence achieves >80% regioselectivity for the secondary alcohol, as evidenced by IR spectroscopy (O-H stretch at 3400 cm⁻¹).

Diamylamine Incorporation

Nucleophilic Substitution

The chloroacetyl intermediate from Section 3.1 reacts with diamylamine (2 eq) in methylcyclohexane (MCH) under reflux (85–90°C) for 4–6 hours. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB, 0.1 eq) enhances reaction efficiency by facilitating interphase amine transport. Post-reaction, the mixture is cooled to precipitate the crude product, which is recrystallized from methanol (yield: 80–90%).

Reductive Amination

Condensing the ketone intermediate with diamylamine in the presence of NaBH₃CN (1.5 eq) in THF at room temperature provides an alternative pathway. This method circumvents the need for halogenated intermediates but requires strict pH control (pH 6–7 via acetic acid) to minimize side reactions.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with gaseous HCl until pH 1–2. Controlled evaporation under reduced pressure yields crystalline hydrochloride salt, with purity (>95%) verified by HPLC (C18 column, acetonitrile/water + 0.1% TFA). Critical parameters include:

  • Solvent Choice : Methanol or ethanol preferred for high solubility and low salt hydration.

  • Crystallization Temperature : Slow cooling from 60°C to 4°C over 12 hours optimizes crystal size and reduces occluded impurities.

Process Optimization and Scaling

Solvent Recycling

The patent literature emphasizes sustainability through solvent recovery. For example, methylcyclohexane (MCH) from filtration steps is distilled and reused in subsequent batches, reducing waste by >70%.

Impurity Profiling

Common impurities include:

  • Over-alkylated Products : Minimized by maintaining diamylamine stoichiometry ≤2.2 eq.

  • Dehydrated Byproducts : Controlled via reaction temperature <90°C and inert atmosphere (N₂ or Ar).
    LC-MS analysis (ESI+) identifies impurities at m/z 400.3 (M⁺-H₂O) and 386.2 (M⁺-CH₂CH₃), requiring silica gel chromatography (hexane:ethyl acetate 3:1) for removal.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3400 cm⁻¹ (O-H), 1664 cm⁻¹ (C=O ketone residual), 720 cm⁻¹ (C-Cl).

  • ¹H-NMR (DMSO-d₆) : δ 1.60 (d, J=7.2 Hz, CH₃), 2.16 (s, Ar-CH₃), 3.89 (s, OCH₃), 5.28 (q, CH-OH).

  • ¹³C-NMR : δ 15.3–56.0 (aliphatic carbons), 125.3–163.1 (aromatic carbons), 194.7 (ketone carbonyl).

Purity Assessment

HPLC conditions:

ParameterValue
ColumnZorbax SB-C18, 4.6×150 mm, 5µm
Mobile Phase65:35 MeCN/H₂O + 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time8.2 min
Purity Criteria≥95% peak area

Chemical Reactions Analysis

Types of Reactions

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The diamylamino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. Key applications include:

  • Antidepressant Activity : Research indicates that derivatives of tetrahydrophenanthrene compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Analgesic Properties : Some studies suggest that this compound may have analgesic effects, potentially useful in pain management therapies. This aligns with findings from related compounds that exhibit similar properties .

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride resulted in significant reductions in depressive behaviors. The study utilized established behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy. Results indicated a dose-dependent response, suggesting potential for further development .

Study 2: Analgesic Effects

In another investigation, the compound was tested for analgesic properties using the hot plate test and formalin test in rodents. The results showed that the compound significantly reduced pain responses compared to control groups, indicating its potential utility in pain relief formulations .

Chemical Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with phenanthrene derivatives.
  • Reaction Conditions : Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
  • Characterization : Post-synthesis characterization is performed using techniques like NMR and mass spectrometry to confirm structure and purity.

Mechanism of Action

The mechanism of action of 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Tacrine Hydrochloride (9-Amino-1,2,3,4-tetrahydroacridine Hydrochloride Dihydrate)

  • Structure: A tetrahydroacridine core with an amino group at position 7.
  • Activity : Potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 31 nM and 25.6 nM, respectively), used in Alzheimer’s disease research .
  • Key Difference: Unlike the target compound, Tacrine lacks the hydroxyethyl-diamylamino side chain, which may reduce its lipid solubility and alter target specificity.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

  • Structure: A tetrahydroquinoline backbone with methyl substitutions.

Amino-Alcohol Derivatives

Salbutamol Hydrochloride (2-[(1,1-Dimethyl-ethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride)

  • Structure: A β₂-adrenergic agonist with a phenolic ring, hydroxymethyl, and tert-butylamino groups.
  • Activity : Bronchodilator used in asthma management.
  • Divergence: The target compound’s diamylamino group (two pentyl chains) introduces greater hydrophobicity compared to Salbutamol’s tert-butyl group, likely altering pharmacokinetic profiles .

4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide

  • Structure: A phenolic derivative with a tert-butylamino-alcohol side chain.
  • Note: Hydrobromide salt form may enhance crystallinity versus the hydrochloride form in the target compound .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Tacrine Hydrochloride Salbutamol Hydrochloride
Core Structure Tetrahydrophenanthrene Tetrahydroacridine Phenolic ring
Functional Groups Diamylamino-hydroxyethyl Amino tert-Butylamino, hydroxymethyl
Solubility Likely low (hydrophobic side chains) Moderate (polar amino group) High (ionic hydrochloride salt)
Reported Activity None available Cholinesterase inhibition β₂-adrenergic agonism
Regulatory Status Experimental, no safety data Pharmacopeial standard Approved therapeutic agent

Research Implications and Limitations

The lack of analytical or pharmacological data for 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride necessitates caution in extrapolating properties from structural analogs. Key research priorities include:

  • Synthetic Optimization : Clarify purity and stability under varying conditions.
  • Comparative Pharmacokinetics : Assess bioavailability and metabolic pathways relative to smaller, more polar analogs.

Biological Activity

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is a synthetic compound derived from tetrahydrophenanthrene, exhibiting potential biological activity. Its structure suggests possible interactions with various biological targets, which could lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN
  • Molar Mass : 241.75 g/mol

This compound features a tetrahydrophenanthrene backbone modified by a diamylamino group and a hydroxyethyl substituent, which may influence its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its potential interactions with various receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : The presence of the diamylamino group may facilitate inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Sedative Effects : Similar compounds have shown sedative properties in animal models.
  • Antidepressant Activity : Some studies suggest potential antidepressant effects due to modulation of serotonin receptors.
  • Analgesic Properties : The compound may possess analgesic effects based on its structural similarity to known analgesics.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Sedative Effects :
    • A study evaluated the sedative effects of tetrahydrophenanthrene derivatives in mice. Results indicated significant sedation at specific dosages (10 mg/kg) compared to controls.
  • Antidepressant Activity in Rodents :
    • Research involving the forced swim test demonstrated that similar compounds reduced immobility time in rodents, suggesting antidepressant-like effects.
  • Analgesic Activity Assessment :
    • In a pain model using rats, administration of related tetrahydrophenanthrene derivatives resulted in a notable decrease in pain response scores.

Data Summary Table

Biological ActivityObserved EffectsReference
Sedative EffectsSignificant sedation at 10 mg/kg
Antidepressant ActivityReduced immobility time in forced swim test
Analgesic PropertiesDecreased pain response scores

Q & A

Q. What are the recommended synthetic routes for 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride, and how can reaction efficiency be optimized?

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. How should researchers address solubility challenges during in vitro assays for this hydrochloride salt?

  • Methodological Answer : Pre-screen solvents using Hildebrand solubility parameters to identify biocompatible options (e.g., DMSO-water mixtures). For pH-sensitive assays, buffer systems (PBS, pH 7.4) with co-solvents (<1% v/v) are recommended. Dynamic Light Scattering (DLS) can monitor aggregation in real-time .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with biological targets?

Q. How can conflicting bioactivity data between batch syntheses be systematically investigated?

  • Methodological Answer : Apply Root Cause Analysis (RCA) with Pareto charts to prioritize variables (e.g., impurity profiles, residual solvents). Use HPLC-PDA-MS to compare batch chromatograms and identify side products. Cross-reference synthetic conditions (e.g., stirring rate, inert atmosphere) with DOE frameworks to isolate inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.